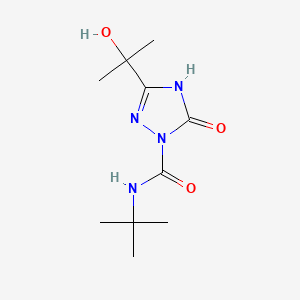
Iopamidol-Verunreinigung K
Übersicht
Beschreibung
Iopamidol Impurity K is an iodinated contrast agent used for imaging in medical applications. It is a low-osmolar, non-ionic, water-soluble compound that is used for radiological imaging of the cardiovascular system and other body organs. It is a derivative of iopamidol (Iopamidolum) and is also known as iopamidol-K. It is a product of the photochemical degradation of Iopamidol by UV irradiation .
Synthesis Analysis
A commercial scale synthesis of ultra-pure Iopamidol has been achieved using a simple protocol employing with a total of 9 steps and easily isolatable intermediates . The key intermediate (S)-1- ((3,5-bis- (chlorocarbonyl)-2,4,6-triiodophenyl)amino)-1-oxopropan-2-yl acetate 7 has been synthesized with high purity . The main advantages of the route include readily available inexpensive starting materials and good overall yield of 78% .Molecular Structure Analysis
Three crystal forms of iopamidol, an iodinated contrast media used in radiology, have been elucidated: an anhydrous, a monohydrate and a pentahydrate form . These forms showed the occurrence of different conformations, atropisomeric in nature . Specifically, the anhydrous and monohydrate forms contain iopamidol with a “syn” conformation of the two symmetric sidearms, while an “anti” conformation was found in the pentahydrate .Chemical Reactions Analysis
The three crystal forms of iopamidol have been investigated by means of DSC, variable temperature X-ray powder diffraction and Raman spectroscopy . This study enabled us to highlight the thermal-induced transformations, leading to the discovery of new crystal forms . In particular, the DSC curve of W0 revealed only a reversible solid–solid transition at around 180 °C before melting, with subsequent degradation above 300 °C .Physical And Chemical Properties Analysis
Iopamidol Impurity K is a white to off-white solid . The molecular weight is 651.19 and the molecular formula is C17H23I2N3O8 . The thermal properties of iopamidol have been investigated, revealing various transformations at different temperatures .Wissenschaftliche Forschungsanwendungen
Qualitätskontrolle in der pharmazeutischen Herstellung
In der pharmazeutischen Industrie dient Iopamidol-Verunreinigung K als Referenzstandard zur Sicherstellung der Reinheit und Qualität von Iopamidol-Präparaten. Es wird in Labortests verwendet, die in der Europäischen Pharmakopöe vorgeschrieben sind, was seine Bedeutung für die Aufrechterhaltung der Arzneimittelsicherheit und die Minimierung der Verunreinigungsbildung unterstreicht {svg_1}.
Arzneimittelsicherheit und Post-Marketing-Überwachung
Das Vorhandensein von Verunreinigungen wie this compound kann eine Hauptursache für sicherheitsrelevante Rückrufe von Arzneimitteln sein. Das Verständnis der Bildung und Kontrolle solcher Verunreinigungen ist entscheidend für die Verbesserung des Sicherheitsprofils von Arzneimitteln und die Entwicklung präventiver Strategien zur Minimierung von Produktrückrufen {svg_2}.
Verunreinigungsprofiling und Risikobewertung
This compound spielt eine wichtige Rolle beim Verunreinigungsprofiling, einem Schlüsselaspekt risikobasierter Ansätze in der Arzneimittelentwicklung. Dieser Prozess hilft, potenzielle Sicherheitsprobleme zu identifizieren und ein robustes Sicherheitsprofil für pharmazeutische Produkte zu erstellen {svg_3}.
Forschung zu chemischen Austauschprozessen
Die Untersuchung von this compound trägt zum umfassenderen Verständnis chemischer Austauschprozesse bei, die für die MRI-CEST-Bildgebung von grundlegender Bedeutung sind. Diese Forschung kann zur Entwicklung neuer Kontrastmittel führen, die funktionelle Informationen über den Gewebszustand liefern {svg_4}.
Fortschritte in der diagnostischen Bildgebung
Die Rolle von this compound in der diagnostischen Bildgebung geht über die Verwendung als Kontrastmittel hinaus. Seine Eigenschaften können genutzt werden, um neuartige Bildgebungstechniken zu entwickeln, die das diagnostische Potenzial der MRT verbessern, insbesondere bei der Erkennung physiologischer Veränderungen, die mit verschiedenen Pathologien verbunden sind {svg_5}.
Nanomaterial-basierte elektronische und optoelektronische Bauelemente
Obwohl nicht direkt mit this compound zusammenhängend, liefert die Untersuchung von Verunreinigungen in Halbleitern wie CdSe-Nanoplättchen Einblicke in den Einfluss der Oberflächenchemie und des Dotierens mit Verunreinigungen auf die Leistung von elektronischen und optoelektronischen Bauelementen. Diese Forschung kann ähnliche Anwendungen für this compound in Zukunft aufzeigen {svg_6}.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Iopamidol Impurity K, like Iopamidol, is likely to be used as a contrast agent in medical imaging . The primary targets of such agents are typically the blood vessels and other non-bony tissues that need to be visualized during radiologic examinations .
Mode of Action
Iopamidol contains iodine, a substance that absorbs X-rays . When administered, it enhances the contrast in the images, allowing for a clearer distinction between the target tissues and the surrounding areas .
Pharmacokinetics
After administration, it is primarily eliminated through the kidneys, with about 90% or more of the dose recovered in the urine within one day .
Result of Action
The primary result of the action of Iopamidol Impurity K is likely to be enhanced visualization of the target tissues during radiologic examinations . This can aid in the diagnosis and monitoring of various medical conditions.
Action Environment
The action of Iopamidol Impurity K, like other contrast agents, can be influenced by various environmental factors. These may include the patient’s hydration status, kidney function, and the specific imaging technique used
Eigenschaften
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23I2N3O8/c1-7(27)15(28)22-11-2-10(16(29)20-8(3-23)4-24)13(18)12(14(11)19)17(30)21-9(5-25)6-26/h2,7-9,23-27H,3-6H2,1H3,(H,20,29)(H,21,30)(H,22,28)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWRVEFHNJBLCU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23I2N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788899-70-6 | |
| Record name | N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4-diiodoisophthalamide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1788899706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1,N3-BIS(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4-DIIODOISOPHTHALAMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN3UM7MZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/no-structure.png)
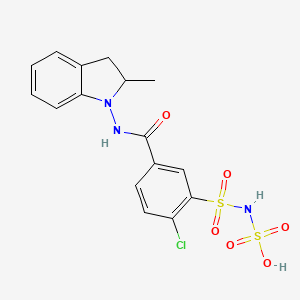
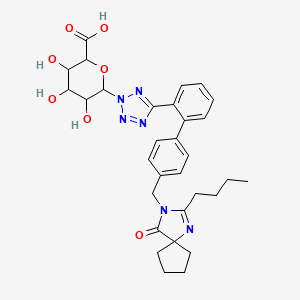
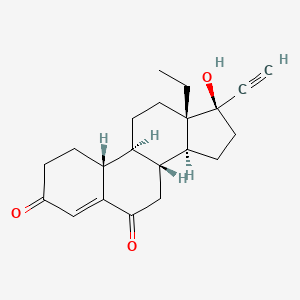
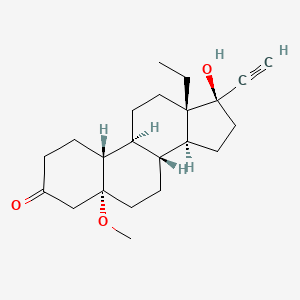



![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)
